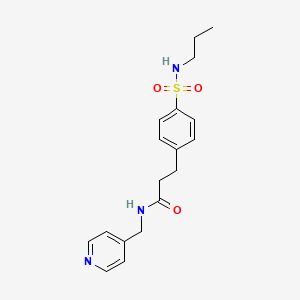
2-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, commonly known as EHOQIMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit potent biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of EHOQIMB is not fully understood. However, it is believed to exert its biological activity by targeting various cellular pathways. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. EHOQIMB has also been found to modulate the expression of various genes involved in the regulation of oxidative stress and apoptosis.
Biochemical and Physiological Effects:
EHOQIMB has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, EHOQIMB has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EHOQIMB is its potent biological activity, which makes it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of EHOQIMB is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on EHOQIMB. One of the areas of interest is the development of new drug formulations that can enhance the solubility and bioavailability of the compound. Another area of interest is the identification of new cellular targets and pathways that can be modulated by EHOQIMB. Furthermore, the potential use of EHOQIMB in combination therapy with other drugs is also an area of interest for future research.
Conclusion:
In conclusion, EHOQIMB is a synthetic compound that exhibits potent biological activity and has promising therapeutic applications. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of EHOQIMB is not fully understood, but it is believed to target various cellular pathways involved in inflammation, oxidative stress, and apoptosis. Although EHOQIMB has some limitations, its potent biological activity and ease of synthesis make it a promising candidate for the development of new drugs.
Métodos De Síntesis
The synthesis of EHOQIMB involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-amino-N-isopropylbenzamide in the presence of ethyl alcohol. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
EHOQIMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. In addition, EHOQIMB has been found to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
2-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-20-12-8-6-10-18(20)22(26)24(15(2)3)14-17-13-16-9-5-7-11-19(16)23-21(17)25/h5-13,15H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZFWGFDZSDJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

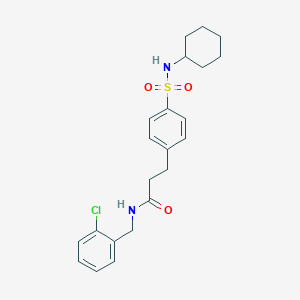
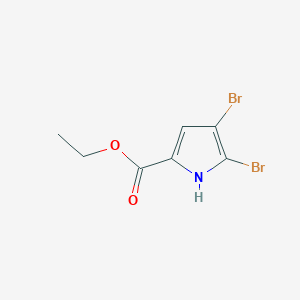
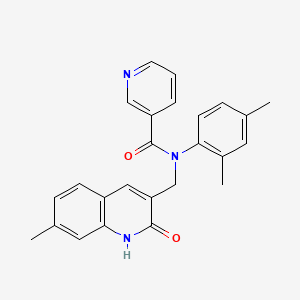
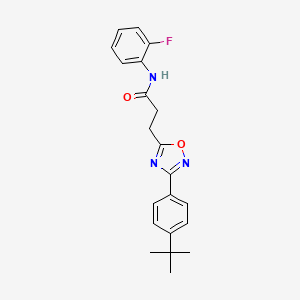



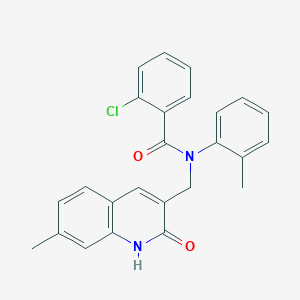
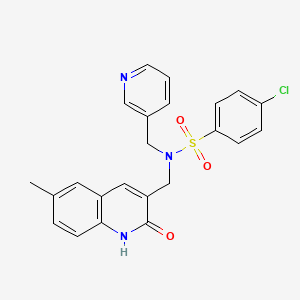
![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)
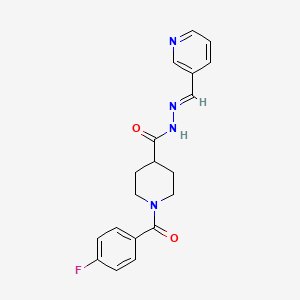
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)
